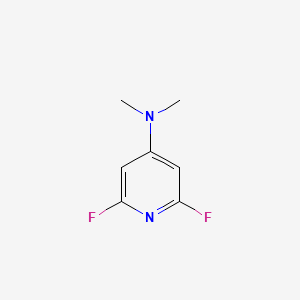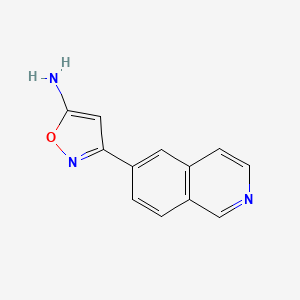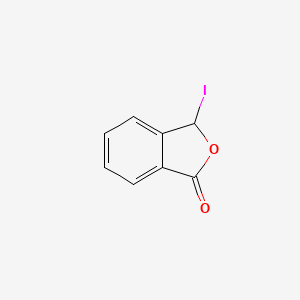
3-iodoisobenzofuran-1(3H)-one
Descripción general
Descripción
. It is characterized by the presence of an iodine atom attached to a phthalide structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing iodophthalide involves the iodination of phthalide. This process typically requires the use of iodine and a suitable oxidizing agent under controlled conditions . Another method involves the Grignard reaction, where 5-iodophthalide is obtained through a sequential double Grignard reaction .
Industrial Production Methods
In industrial settings, the production of iodophthalide often involves large-scale iodination reactions. These reactions are carried out in reactors equipped with temperature and pressure control systems to ensure the efficient and safe production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-iodoisobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in iodophthalide can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: this compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: The compound can also undergo reduction reactions to yield various reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide are often used.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of iodophthalide derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-iodoisobenzofuran-1(3H)-one has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of iodophthalide involves its interaction with specific molecular targets and pathways. The iodine atom in the compound plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which iodophthalide is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to iodophthalide include:
Phthalide: The parent compound without the iodine atom.
Bromophthalide: A similar compound with a bromine atom instead of iodine.
Chlorophthalide: A compound with a chlorine atom in place of iodine.
Uniqueness
3-iodoisobenzofuran-1(3H)-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its halogenated counterparts. This uniqueness makes it valuable in specific research and industrial applications where iodine’s properties are advantageous .
Propiedades
Número CAS |
61296-43-3 |
|---|---|
Fórmula molecular |
C8H5IO2 |
Peso molecular |
260.03 g/mol |
Nombre IUPAC |
3-iodo-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H5IO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H |
Clave InChI |
BXRVAIYLQLSKIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(OC2=O)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
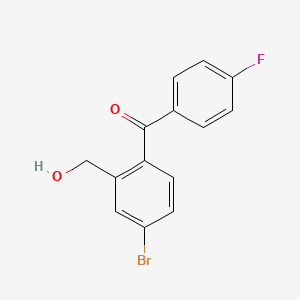
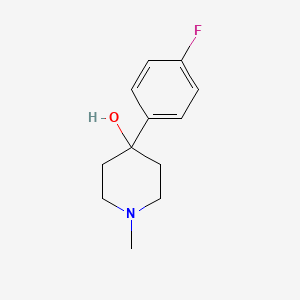
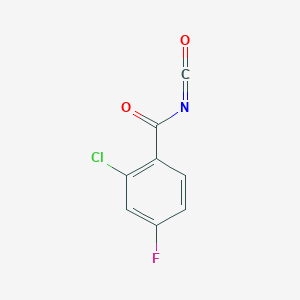

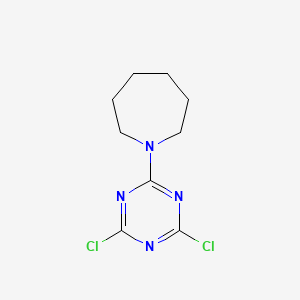
![(2,2-Difluoro-benzo[1,3]dioxol-4-yl)hydrazine](/img/structure/B8717903.png)

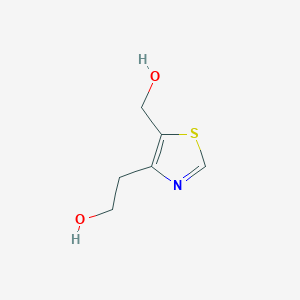

![4-hydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B8717940.png)
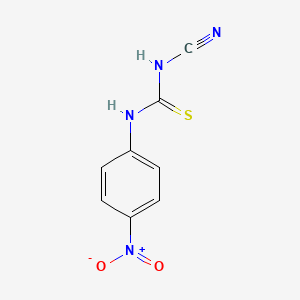
![2-Ethoxycarbonylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B8717955.png)
